Dihydroguaiaretic acid

Descripción general

Descripción

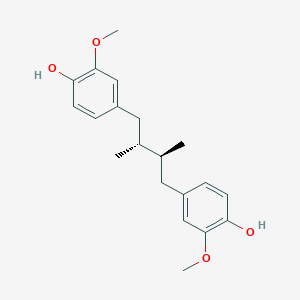

Dihydroguaiaretic acid is a natural lignan compound that has been isolated from various plant sources, including the bark of Machilus robusta and the fruit of Saururus chinensis . It is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities . The compound has a unique structure characterized by two methoxyphenol groups attached to a 2,3-dimethylbutane backbone .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of meso-dihydroguaiaretic acid involves several steps. One common method includes the condensation of guaiacol derivatives under specific conditions to form the desired lignan structure . The reaction typically requires the use of catalysts and controlled temperatures to ensure the correct stereochemistry of the product .

Industrial Production Methods: Industrial production of meso-dihydroguaiaretic acid often involves the extraction from natural sources, followed by purification processes. The extraction is usually performed using solvents like ethanol or methanol, and the compound is then purified through techniques such as column chromatography .

Análisis De Reacciones Químicas

Types of Reactions: Dihydroguaiaretic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert meso-dihydroguaiaretic acid into more saturated lignan derivatives.

Substitution: The methoxy groups in meso-dihydroguaiaretic acid can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted lignan derivatives, each with distinct pharmacological properties .

Aplicaciones Científicas De Investigación

Antioxidant Activity

NDGA is recognized for its strong antioxidant capabilities. It has been shown to scavenge free radicals and inhibit lipid peroxidation, which contributes to its protective effects against oxidative stress-related diseases .

Anti-inflammatory Effects

Research indicates that NDGA can modulate inflammatory responses. For instance, studies have demonstrated its ability to inhibit neutrophilic inflammation in acute respiratory distress syndrome (ARDS), suggesting potential applications in treating inflammatory diseases .

Anticancer Properties

NDGA has demonstrated antineoplastic effects by inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. Its mechanisms include the inhibition of intercellular signaling pathways involved in tumor growth .

Cardiovascular Health

A study investigated the effects of NDGA on metabolic imbalances in mice fed a high-fructose diet. Results showed that NDGA treatment significantly reduced hepatic steatosis and improved lipid profiles by inhibiting lipogenesis .

| Study | Findings |

|---|---|

| Chan et al. (2018) | NDGA reduced liver damage and improved metabolic parameters in high-fructose diet-induced obesity models. |

Neurological Disorders

In models of neurodegenerative diseases, NDGA exhibited protective effects against neuronal cell death induced by oxidative stress . These findings suggest that NDGA could be beneficial in developing treatments for conditions like Alzheimer's disease.

| Study | Findings |

|---|---|

| PubMed Central (2010) | NDGA showed promise in protecting neuronal cells from oxidative damage. |

Respiratory Conditions

Meso-dihydroguaiaretic acid (MDGA), a variant of this compound, was studied for its effects on ARDS. The compound inhibited inflammatory responses in human neutrophils and reduced lung damage in animal models .

| Study | Findings |

|---|---|

| MDPI (2022) | MDGA ameliorated ARDS symptoms by inhibiting neutrophil activation and reducing ROS generation. |

Safety and Toxicity Considerations

Despite the promising applications of this compound, concerns regarding its safety profile persist. Some studies have indicated potential toxicity at high doses, necessitating further investigation into its pharmacokinetics and long-term effects .

Mecanismo De Acción

The mechanism of action of meso-dihydroguaiaretic acid involves several molecular targets and pathways:

Anti-inflammatory Effects: The compound inhibits the activation of neutrophils and the generation of superoxide anions, thereby reducing inflammation.

Antioxidant Activity: Dihydroguaiaretic acid scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.

Antimycobacterial Action: The compound targets the coenzyme A transferase enzyme in Mycobacterium tuberculosis, leading to the accumulation of toxic metabolites and bacterial cell death.

Comparación Con Compuestos Similares

Dihydroguaiaretic acid is often compared with other lignans and phenolic compounds:

Macelignan: Similar in structure but differs in the position of methoxy groups, leading to distinct biological activities.

Myristicin: Found in nutmeg, it has different pharmacological properties, including psychoactive effects.

Malabaricone C: Another lignan with potent antioxidant and anti-inflammatory activities, but with a different structural backbone.

Uniqueness: this compound stands out due to its balanced combination of anti-inflammatory, antioxidant, and antimycobacterial properties, making it a versatile compound for various scientific and industrial applications .

Actividad Biológica

Dihydroguaiaretic acid (DHGA), a natural compound derived from various plant sources, particularly the chaparral shrub (Larrea tridentata), has garnered attention for its diverse biological activities. This article explores the mechanisms of action, therapeutic potentials, and research findings related to DHGA, emphasizing its implications in various health conditions.

Overview of this compound

This compound is a lignan compound structurally related to northis compound (NDGA). Both compounds share similar biological properties but differ in their pharmacological profiles. DHGA exhibits antioxidant, anti-inflammatory, and anticancer properties, making it a subject of interest in pharmacological research.

The biological activity of DHGA can be attributed to several mechanisms, as summarized in the following table:

1. Antioxidant and Anti-inflammatory Properties

A study demonstrated that DHGA significantly reduced oxidative stress markers in mouse models of ARDS. By inhibiting the generation of reactive oxygen species (ROS) and modulating inflammatory pathways, DHGA showed protective effects against lung injury induced by lipopolysaccharides (LPS) . The compound's ability to stabilize the NRF2 protein suggests a mechanism for enhancing cellular antioxidant responses.

2. Anticancer Activity

Research has shown that DHGA exhibits cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, highlighting its potential as an anticancer agent .

3. Metabolic Effects

In diabetic animal models, DHGA improved metabolic parameters by enhancing insulin sensitivity and reducing hyperglycemia. It was found to inhibit key enzymes involved in glucose metabolism, suggesting its potential application in diabetes management .

Toxicity and Safety Profile

While DHGA displays beneficial biological activities, its safety profile must be considered. Studies indicate that high doses may lead to hepatotoxicity, characterized by elevated liver enzymes in animal models . Therefore, understanding the dose-response relationship is crucial for therapeutic applications.

Propiedades

IUPAC Name |

4-[(2S,3R)-4-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-13(9-15-5-7-17(21)19(11-15)23-3)14(2)10-16-6-8-18(22)20(12-16)24-4/h5-8,11-14,21-22H,9-10H2,1-4H3/t13-,14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFOLUXMYYCTRR-OKILXGFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)OC)C(C)CC2=CC(=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC(=C(C=C1)O)OC)[C@@H](C)CC2=CC(=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301019954 | |

| Record name | Meso-dihydroguaiaretic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66322-34-7 | |

| Record name | meso-Dihydroguaiaretic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66322-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meso-dihydroguaiaretic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066322347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meso-dihydroguaiaretic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROGUAIARETIC ACID, MESO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S81Z40PSJ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.